molecular formula C9H8FIO2 B12330570 Benzenepropanoic acid, 2-fluoro-3-iodo-

Benzenepropanoic acid, 2-fluoro-3-iodo-

Cat. No.: B12330570
M. Wt: 294.06 g/mol
InChI Key: SZNNFPXSYIRIQX-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-fluoro-3-iodo-, is a halogenated aromatic carboxylic acid derivative characterized by a benzene ring substituted with fluorine (position 2) and iodine (position 3) on the aromatic core, attached to a propanoic acid side chain. The compound’s unique electronic and steric profile arises from the combination of a strongly electronegative fluorine atom and a bulky, polarizable iodine substituent.

Properties

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

3-(2-fluoro-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8FIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13)

InChI Key

SZNNFPXSYIRIQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2-fluoro-3-iodo- typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, followed by fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to a carboxylic acid, resulting in 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods: For large-scale production, the process may involve fluoro ortho lithiation, dry ice carbonyl insertion, and acidic hydrolysis of 2-fluoronitrobenzene using lithium diisopropylamide or tert-butyl lithium at low temperatures . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.

Types of Reactions:

Common Reagents and Conditions:

    Halogenation: Reagents like bromine or chlorine in the presence of a catalyst.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 2-fluoro-3-iodo- involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aromatic ring allows for π-π interactions with target molecules, while the carboxylic acid group can form hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of benzenepropanoic acid derivatives vary significantly with substituent type and position. Key comparisons include:

Halogenated Derivatives
  • 2-Chloro-3-(trifluoromethyl)benzenepropanoic acid (): The chlorine atom provides moderate electronegativity, while the trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and steric bulk. Higher lipophilicity (logP) compared to 2-fluoro-3-iodo- due to -CF₃’s hydrophobicity, but lower polarizability than iodine .
  • α-Hydroxybenzenepropanoic acid (): The hydroxyl (-OH) group increases hydrogen-bonding capacity and acidity (pKa ~3–4), enhancing water solubility but reducing membrane permeability compared to halogenated analogs .
Ester Derivatives
  • Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (): Esterification of the carboxylic acid group improves lipophilicity and bioavailability. For example, ethyl esters (e.g., E13 in ) show enhanced microbial interactions, such as positive correlations with Lactobacillus in gut microbiota studies .
Chiral Analogs ():
  • Stereochemistry significantly impacts bioactivity. For instance, α-ethyl-4-methoxy-3-substituted derivatives with (S)- or (R)-configurations exhibit divergent binding affinities to biological targets due to spatial orientation .
Gut Microbiota Modulation
  • The ethyl ester of benzenepropanoic acid (E13) uniquely correlates with Lactobacillus enrichment, whereas sulfides and ketones show negative associations (). This suggests esterification may enhance prebiotic activity compared to the parent acid or halogenated variants .
  • In cyclophosphamide-treated rats, benzenepropanoic acid alleviated metabolic disorders, highlighting its role in restoring gut homeostasis (). Halogenated analogs, however, may exhibit altered metabolic stability due to electronegative substituents .
Immunomodulatory Potential
  • Trifluoromethyl (-CF₃) and chloro (-Cl) substituents (e.g., ) are associated with enhanced metabolic resistance and prolonged half-life, whereas iodine’s polarizability might facilitate receptor interactions in immunomodulatory pathways .

Data Table: Key Properties of Benzenepropanoic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) logP (Predicted) Key Biological Activity
2-Fluoro-3-iodo-benzenepropanoic acid -F (C2), -I (C3) ~290.0 2.8 Under investigation
2-Chloro-3-(trifluoromethyl)- derivative -Cl (C2), -CF₃ (C3) 268.7 3.5 Metabolic stability
α-Hydroxybenzenepropanoic acid -OH (α-position) ~166.1 1.2 Antioxidant, solubility enhancer
Ethyl benzenepropanoate (E13) Ethyl ester ~194.2 2.1 Lactobacillus modulation

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